Gleevec-d8 Mesylate, also known as Imatinib-d8 Mesylate, is a stable isotope-labeled variant of Imatinib Mesylate, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The incorporation of deuterium atoms into the molecular structure of Imatinib allows for enhanced tracking and quantification in pharmacokinetic studies. This compound has gained attention for its applications in both clinical and research settings, particularly in drug monitoring and metabolic studies.
Imatinib was first developed by Novartis and has been widely studied since its introduction. The deuterated version, Gleevec-d8 Mesylate, is synthesized for research purposes to facilitate the understanding of pharmacokinetics and dynamics without altering the therapeutic efficacy of the original compound.
Gleevec-d8 Mesylate falls under the classification of tyrosine kinase inhibitors and is specifically categorized as a pharmaceutical compound within the broader category of anticancer agents. Its unique isotopic labeling positions it as a valuable tool in pharmacological research.
The synthesis of Gleevec-d8 Mesylate involves the introduction of deuterium into the Imatinib structure. Various methods have been explored for synthesizing this compound, focusing on optimizing reaction conditions to enhance yield and purity.
Technical details indicate that controlling reaction variables such as temperature and molar ratios is crucial for achieving high purity levels, with specifications often aiming for less than 20 parts per million of genotoxic impurities .
Gleevec-d8 Mesylate undergoes similar chemical reactions as Imatinib Mesylate due to its structural similarity. Key reactions include:
Technical details emphasize that maintaining controlled conditions during synthesis is vital to prevent unwanted side reactions or degradation .
Gleevec-d8 Mesylate functions by inhibiting specific tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation.
Studies have shown that the pharmacodynamics remain consistent with those observed in non-deuterated forms, providing confidence in using Gleevec-d8 for research without compromising therapeutic insights .
Relevant data indicate that these properties are essential for effective drug formulation and delivery systems .
Gleevec-d8 Mesylate serves multiple scientific purposes:
The stable isotope labeling significantly enhances analytical sensitivity and specificity, making it an invaluable asset in both clinical and laboratory settings .
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated analog of the tyrosine kinase inhibitor imatinib mesylate, where eight hydrogen atoms at the piperazinyl methyl group are replaced by deuterium atoms. Its molecular formula is C₂₉H₂₃D₈N₇O·CH₄O₃S, with a molecular weight of 597.76 g/mol [1]. The deuterium atoms are specifically incorporated at the four methylene positions (–CH₂– groups) of the piperazine ring, resulting in a symmetrical octadeuterated pattern (d8) that maintains the core pharmacophore while altering physicochemical and metabolic properties [1] [5]. The SMILES notation for this compound is [²H]C1([²H])N(C)C([²H])([²H])C([²H])([²H])N(Cc2ccc(cc2)C(=O)Nc3ccc(C)c(Nc4nccc(n4)c5cccnc5)c3)C1([²H])[²H].CS(=O)(=O)O, confirming deuterium placement exclusively on the piperazine moiety [1].
Table 1: Deuterium Labeling Pattern in Imatinib-d8 Mesylate
Molecular Segment | Position | Hydrogen Atoms Replaced | Isotopic Notation |
---|---|---|---|
Piperazine ring | Methylene groups (×4) | 8 H atoms | –CD₂CD₂–N–CD₂CD₂– |
Benzamide core | All positions | 0 H atoms | Unmodified |
Pyrimidine-pyridine | All positions | 0 H atoms | Unmodified |
Imatinib-d8 mesylate shares fundamental properties with non-deuterated imatinib mesylate but exhibits distinct differences due to isotopic effects:
Table 2: Physicochemical Comparison with Non-Deuterated Imatinib Mesylate
Property | Imatinib-d8 Mesylate | Imatinib Mesylate | Analytical Method |
---|---|---|---|
Molecular Weight | 597.76 g/mol | 589.71 g/mol | Mass Spectrometry |
Aqueous Solubility (pH 7.4) | <0.1 mg/mL | <0.1 mg/mL | USP Dissolution Apparatus |
XRPD Primary Peaks | 9.8°, 15.2°, 19.7° | 9.7°, 15.1°, 19.6° | Powder X-ray Diffraction |
Log P (Octanol-Water) | 3.2 ± 0.1 | 3.1 ± 0.1 | HPLC Retention Index |
Mass Spectrometry (MS): LC-MS/MS analysis shows a characteristic [M+H]⁺ ion at m/z 598.3 for imatinib-d8, compared to m/z 590.3 for non-deuterated imatinib. Fragmentation yields diagnostic ions at m/z 394.2 (cleavage at benzamide) and m/z 217.1 (pyrimidine-pyridine), with the d8-label retaining mass shifts exclusively in piperazine-derived fragments (m/z 134.1 vs. 126.1) [2] [5].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR): Key bands include C=O stretch at 1650 cm⁻¹, C=N stretch at 1580 cm⁻¹, and S=O stretch at 1180 cm⁻¹. The C–D stretching vibrations appear as distinct peaks at 2100–2200 cm⁻¹, absent in non-deuterated imatinib [9].
The deuterated analog exhibits three critical divergences from non-deuterated imatinib mesylate:
These properties make imatinib-d8 mesylate invaluable as an internal standard in LC-MS/MS bioanalysis [2] [5] and a probe for mechanistic pharmacokinetic studies, without altering target binding affinity for BCR-ABL, KIT, or PDGFR kinases.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: